4-Bromo-pent-4-enal
CAS No.: 36884-29-4
Cat. No.: VC17565632
Molecular Formula: C5H7BrO
Molecular Weight: 163.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36884-29-4 |
---|---|
Molecular Formula | C5H7BrO |
Molecular Weight | 163.01 g/mol |
IUPAC Name | 4-bromopent-4-enal |
Standard InChI | InChI=1S/C5H7BrO/c1-5(6)3-2-4-7/h4H,1-3H2 |
Standard InChI Key | HWNIKMWOKPJLHW-UHFFFAOYSA-N |
Canonical SMILES | C=C(CCC=O)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
4-Bromo-pent-4-enal possesses a planar structure due to the conjugation between the alkene (C=C) and aldehyde (C=O) groups. The bromine atom at the fourth carbon introduces steric and electronic effects that influence its reactivity. Computational analyses indicate a Topological Polar Surface Area (TPSA) of 17.1 Ų, suggesting moderate polarity, while the XLogP3 value of 1.2 reflects its lipophilic character . The molecule has three rotatable bonds, primarily associated with the aldehyde and bromine side chains, contributing to its conformational flexibility .
Table 1: Key Computed Properties of 4-Bromo-pent-4-enal
Property | Value |
---|---|
Molecular Weight | 163.01 g/mol |
Exact Mass | 161.96803 Da |
Heavy Atom Count | 7 |
Rotatable Bond Count | 3 |
Hydrogen Bond Acceptors | 1 |
Complexity Index | 78.1 |
Synthesis and Reaction Pathways
Direct Synthesis Strategies
Although no direct synthesis protocol for 4-bromo-pent-4-enal is detailed in the literature, analogous compounds such as (E)-5-bromopent-4-enal have been prepared via palladium-catalyzed reactions. For example, Sonogashira coupling of acetylene with brominated precursors under optimized conditions (e.g., Pd(OAc)₂, LiBr, acrolein) yields α,β-unsaturated aldehydes . Key parameters influencing selectivity include:
-
Acetylene pressure: Lower pressures (0.8 atm) favor mono-addition products .
-
Temperature: Elevated temperatures (25–45°C) improve reaction rates but may compromise product stability .
Table 2: Optimization of Palladium-Catalyzed Bromoaldehyde Synthesis
Entry | Temp. (°C) | Acetylene Pressure (atm) | Yield of 4-Bromo-pent-4-enal (%) |
---|---|---|---|
1 | 5 | 1.0 | 15 |
2 | 25 | 0.8 | 70 |
3 | 25 | 1.2 | 73 |
Functionalization Reactions
The aldehyde and bromine moieties enable diverse transformations:
-
Wittig Olefination: Reaction with phosphonium ylides introduces alkenes, useful for constructing conjugated dienes .
-
Reduction: Sodium borohydride reduces the aldehyde to a primary alcohol without affecting the bromoalkene .
-
Cross-Coupling: Suzuki-Miyaura or Heck couplings exploit the bromine substituent for carbon-carbon bond formation.
Applications in Organic Synthesis
Intermediate in Pheromone Synthesis
4-Bromo-pent-4-enal serves as a precursor in the synthesis of insect pheromones. For instance, (4E,6Z,10Z)-hexadecatrien-1-ol, a pheromone component of the cocoa pod borer moth, is synthesized via sequential Sonogashira coupling and hydrogenation steps starting from brominated aldehydes . The stereoselectivity of these reactions is critical for biological activity.
Building Block for Conjugated Systems
The compound’s conjugated dienal structure facilitates the preparation of polyunsaturated fatty acids and terpenoids. For example, Corey-Fuchs alkynylation of related aldehydes generates enynes, which are hydrogenated to Z- or E-alkenes depending on the catalyst .
Supplier | Location | Purity | Packaging |
---|---|---|---|
Ningbo Jinuo Chemical | China | >95% | 1g–100g |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume